5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide - 851411-12-6

5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide

Catalog Number: EVT-3060143
CAS Number: 851411-12-6
Molecular Formula: C20H12ClN3O5
Molecular Weight: 409.78
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Chromeno[4,3-b]pyridine Derivatives

1.1. Compound Description: This group of compounds shares the core chromeno[4,3-b]pyridine structure with the target compound. The papers discuss the synthesis and biological evaluation of various chromeno[4,3-b]pyridine derivatives, particularly focusing on their potential as anticancer agents. [, ]

1.2. Relevance: The core chromeno[4,3-b]pyridine moiety is present in both the target compound and the chromeno[4,3-b]pyridine derivatives discussed in the papers. These derivatives often feature substitutions at different positions on this core structure, leading to a diverse range of compounds with potentially varying biological activities. The presence of this shared core structure suggests a potential structural relationship and shared chemical properties with the target compound, 5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide. [, ]

2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones

2.1. Compound Description: These compounds, specifically mentioned in two of the provided abstracts, also share the chromeno[4,3-b]pyridine core structure and further incorporate a 2-oxo-2H-chromen-3-yl substituent. [] These compounds were synthesized and evaluated for their antimicrobial activity.

2.2. Relevance: The 2-(2-oxo-2H-chromen-3-yl)-5H-chromeno[4,3-b]pyridin-5-ones represent a more specific subset of chromeno[4,3-b]pyridine derivatives. While not identical to the target compound, they provide valuable insights into the structure-activity relationship within this class of compounds. The presence of the 2-oxo-2H-chromen-3-yl group, while not present in the target compound 5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide, highlights a potential area for further exploration and modification to understand its contribution to biological activity. []

5H-Chromeno[4,3-b]pyridin-5-one Derivatives with Oxolone Moiety

3.1. Compound Description: These compounds are characterized by the presence of an oxolone moiety attached to the core chromeno[4,3-b]pyridin-5-one structure. Molecular docking studies highlighted the oxolone moiety as crucial for favorable interactions with potential drug targets. []

3.2. Relevance: While the specific structure of 5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide was not explicitly discussed in relation to the oxolone moiety, the findings from the research suggest that incorporating this moiety could potentially enhance binding affinity and biological activity. This insight could be relevant for exploring potential modifications or analogs of the target compound that include an oxolone group. []

Compounds 2a, 2b, and 3

4.1 Compound Description: Although their exact structures are not provided in the abstract, these specific compounds are mentioned as exhibiting the highest activity against the MCF-7 breast cancer cell line. [] They are likely part of the synthesized chromeno[4,3-b]pyridine derivatives mentioned in the study.

Properties

CAS Number

851411-12-6

Product Name

5-chloro-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}-2-nitrobenzamide

IUPAC Name

5-chloro-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)-2-nitrobenzamide

Molecular Formula

C20H12ClN3O5

Molecular Weight

409.78

InChI

InChI=1S/C20H12ClN3O5/c1-10-8-16(23-19(25)13-9-11(21)6-7-14(13)24(27)28)22-18-12-4-2-3-5-15(12)29-20(26)17(10)18/h2-9H,1H3,(H,22,23,25)

InChI Key

ILOOQTOUOXWPRA-UHFFFAOYSA-N

SMILES

CC1=CC(=NC2=C1C(=O)OC3=CC=CC=C32)NC(=O)C4=C(C=CC(=C4)Cl)[N+](=O)[O-]

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.